

Chemical structure and molecular weight of ATTO 590 biotin

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Compound of Interest

Compound Name: ATTO 590 biotin

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ATTO 590 Biotin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **ATTO 590 biotin**, a fluorescent probe widely utilized in biological research. It details the chemical and physical properties of the molecule, alongside a comprehensive experimental protocol for its application in immunofluorescence microscopy.

Core Properties of ATTO 590 Biotin

ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes.^[1] It is characterized by its strong absorption, high fluorescence quantum yield, and significant photo-stability.^{[1][2]} The biotin moiety allows for high-affinity binding to avidin and streptavidin, making it an invaluable tool for the detection of biotinylated molecules in various applications. These applications include, but are not limited to, fluorescence in-situ hybridization (FISH), flow cytometry, and single-molecule detection.^[1]

Chemical Structure:

 Chemical structure of ATTO 590 biotin

Figure 1. Chemical Structure of **ATTO 590 Biotin**.

Quantitative Data Summary

The key chemical and spectroscopic properties of **ATTO 590 biotin** are summarized in the table below for easy reference.

| Property | Value | Reference |
|---------------------------------------|--|-----------|
| Molecular Formula | C ₅₂ H ₆₅ ClN ₆ O ₁₀ S | [3] |
| Molecular Weight | 1001.62 g/mol | [3] |
| Excitation Maximum (λ _{ex}) | 593 - 594 nm | [4][5] |
| Emission Maximum (λ _{em}) | 622 - 624 nm | |
| Molar Extinction Coefficient (ε) | 120,000 M ⁻¹ cm ⁻¹ | |
| Fluorescence Quantum Yield (η) | 0.80 | |

Experimental Protocol: Indirect Immunofluorescence Staining of Frozen Tissue Sections

This protocol outlines the use of **ATTO 590 biotin** in conjunction with a biotinylated secondary antibody and fluorescently labeled streptavidin for the detection of a target antigen in frozen tissue sections.

Materials:

- Frozen tissue sections on slides
- Phosphate Buffered Saline (PBS) or Tris Buffered Saline (TBS)
- Fixative (e.g., Acetone, chilled)
- Blocking Buffer (e.g., 10% normal serum from the species of the secondary antibody in PBS/TBS)

- Primary antibody (specific to the target antigen)
- Biotinylated secondary antibody (specific to the primary antibody's host species)
- Streptavidin-ATTO 590 conjugate
- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium
- Humidified chamber
- Coplin jars
- Coverslips

Methodology:

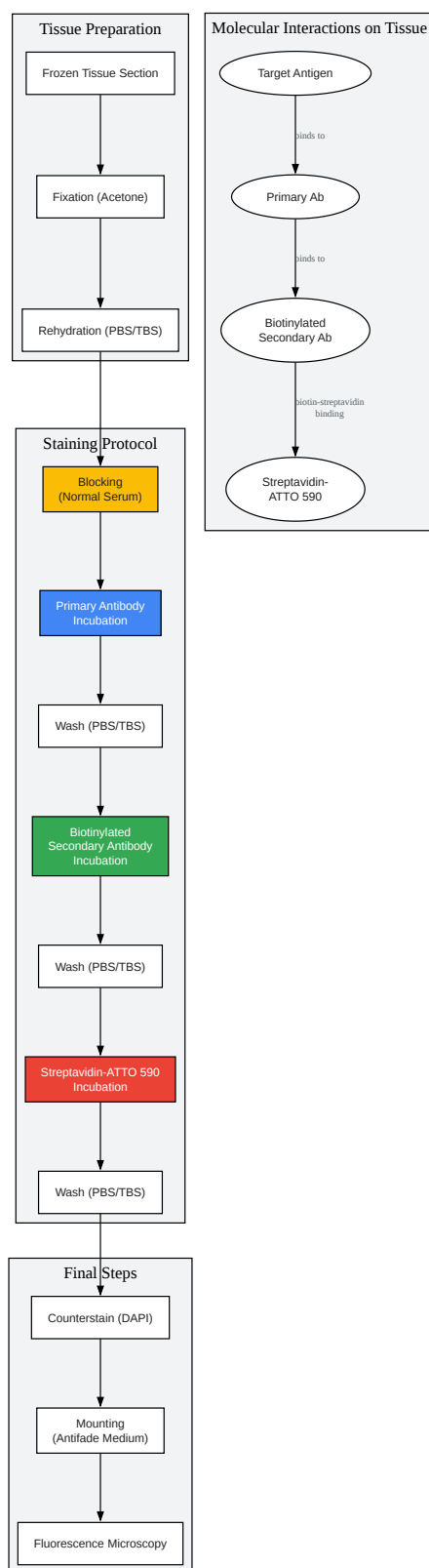
- Tissue Preparation:
 - Air dry the frozen tissue sections for 20 minutes.
 - Fix the sections by immersing them in chilled acetone for 10 minutes in a coplin jar.
 - Rehydrate the tissue by immersing in PBS or TBS for 10 minutes at room temperature.
From this point, do not allow the tissue to dry out.
- Blocking:
 - Carefully wipe around the tissue section and cover it with blocking buffer for 1 hour at room temperature in a humidified chamber. This step is crucial to prevent non-specific antibody binding.
- Primary Antibody Incubation:
 - Gently tap off the blocking buffer.
 - Apply the primary antibody, diluted to its optimal concentration in blocking buffer, to the tissue section.

- Incubate in a humidified chamber overnight at 4°C.
- Washing:
 - Gently wash the slides three times with PBS or TBS for 5 minutes each to remove unbound primary antibody.
- Secondary Antibody Incubation:
 - Apply the biotinylated secondary antibody, diluted in blocking buffer, to the tissue section.
 - Incubate in a humidified chamber for 30-60 minutes at room temperature.
- Washing:
 - Repeat the washing step as described in step 4.
- Streptavidin-ATTO 590 Incubation:
 - Apply the Streptavidin-ATTO 590 conjugate, diluted in blocking buffer, to the tissue section. A final concentration of 1-10 µg/mL is typically sufficient, but empirical determination is recommended.[\[6\]](#)
 - Incubate in a humidified chamber for 30-60 minutes at room temperature, protected from light.
- Washing:
 - Repeat the washing step as described in step 4, ensuring slides are protected from light.
- Counterstaining (Optional):
 - Incubate the sections with a nuclear counterstain like DAPI according to the manufacturer's instructions.
- Mounting:
 - Wash the slides one final time in PBS or TBS.

- Mount the coverslip using an antifade mounting medium.
- Seal the edges of the coverslip with clear nail polish.
- Visualization:
 - Allow the slides to dry for 1-2 hours before viewing with a fluorescence microscope equipped with appropriate filters for ATTO 590 (Excitation: ~594 nm, Emission: ~624 nm) and the chosen counterstain.
 - Store slides at 4°C, protected from light.

Visual Workflow of Indirect Immunofluorescence

The following diagram illustrates the key steps and interactions in the indirect immunofluorescence protocol described above.



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Caption: Workflow for indirect immunofluorescence using **ATTO 590 biotin**.

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